Indolin-6-OL
Description
Historical Perspectives and Evolution of Indoline (B122111) Scaffold in Chemical Sciences
The history of the indole (B1671886) nucleus, from which indoline is derived, is intrinsically linked to the study of natural products. Its journey began with the isolation and characterization of the dye indigo. samipubco.com Over time, the indole structure was identified in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), cementing its importance in physiological processes. mdpi.combohrium.com
The indoline scaffold represents a reduced, or hydrogenated, form of indole. While not as prevalent in nature as the indole ring, it has garnered significant interest in drug design and development. benthamdirect.comeurekaselect.com The evolution of its use in chemistry can be traced from early synthetic explorations, such as the 19th-century work on related scaffolds like 3-(4-hydroxyphenyl)indoline-2-one, to its current status as a valuable building block in medicinal chemistry. rsc.org This progression highlights a continuous effort to diversify the structure to create bioactive leads for various therapeutic targets. researchgate.net
Significance of Indoline Derivatives in Contemporary Medicinal Chemistry and Drug Discovery
Indoline derivatives are pivotal in modern drug discovery due to their wide spectrum of biological activities. mdpi.comnih.gov The scaffold's ability to mimic protein structures allows it to interact with various enzymes and receptors, making it a valuable pharmacophore in the design of targeted therapies. ijpsr.com
Researchers have extensively explored indoline-containing compounds for numerous applications, demonstrating their potential in several key therapeutic areas. biosynth.com A significant area of research is in infectious diseases, where indoline derivatives have shown promise as antibacterial agents, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). benthamdirect.comeurekaselect.comresearchgate.net Furthermore, some indoline compounds act as resistance-modifying agents, enhancing the efficacy of existing antibiotics. eurekaselect.comresearchgate.net In oncology, the indoline framework is a component of compounds designed as potent and selective anticancer agents. rsc.org Studies have also revealed their utility as powerful antioxidant and anti-inflammatory agents for pathological conditions associated with chronic inflammation. acs.org
Table 1: Investigated Therapeutic Applications of Indoline Derivatives
| Therapeutic Area | Specific Activity | Reference(s) |
|---|---|---|
| Infectious Diseases | Antibacterial (including MRSA) | benthamdirect.com, eurekaselect.com, researchgate.net |
| Resistance-Modifying Agent (RMA) | eurekaselect.com, researchgate.net | |
| Oncology | Anticancer | rsc.org |
| Inflammation | Anti-inflammatory | acs.org |
| Antioxidant | acs.org |
Scope and Research Objectives Pertaining to Indolin-6-OL
Research pertaining to the specific compound this compound is primarily focused on its role as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules. The scientific objective is to utilize its structure as a foundational building block for creating novel compounds with targeted functions.
This compound is characterized by the chemical properties detailed in the table below.
Table 2: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4770-37-0 | synblock.com, guidechem.com, nih.gov |
| Molecular Formula | C₈H₉NO | synblock.com, guidechem.com, nih.gov |
| Molecular Weight | 135.16 g/mol | synblock.com, guidechem.com, nih.gov |
| IUPAC Name | 2,3-dihydro-1H-indol-6-ol | nih.gov |
| Synonyms | 6-Hydroxyindoline | guidechem.com, nih.gov |
A significant research application for this compound is in the development of NADPH Oxidase 2 (NOX2) inhibitors. researchgate.net For example, an optimized synthesis has been reported for potent NOX2 inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure, such as the compound GSK2795039. researchgate.net In this context, this compound serves as a key precursor, demonstrating its value in constructing sophisticated molecules for therapeutic research. researchgate.net
Detailed synthetic routes for producing this compound itself have also been a subject of study. One documented method involves the hydrogenation of 6-hydroxyindole (B149900) using a Palladium on carbon (Pd/C) catalyst in a mixture of hexafluoroisopropanol (HFIP) and acetic acid (CH₃COOH) to yield the target compound. sioc-journal.cn The development of such synthetic methods is crucial for ensuring the availability of this versatile intermediate for broader research applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQULBRUJIEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335320 | |
| Record name | 6-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-37-0 | |
| Record name | 6-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Indolin 6 Ol and Its Analogues
Regioselective Synthesis of the Indolin-6-OL Core Structure
The precise placement of a hydroxyl group at the C6 position of the indoline (B122111) ring is a synthetic challenge. This section details modern approaches to achieve this regioselectivity.
Catalyst-Free Approaches to 6-Hydroxy Indoles
Recent advancements have led to the development of catalyst-free methods for the synthesis of 6-hydroxy indoles, which are immediate precursors to this compound. acs.orgacs.org One notable method involves the condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgacs.orgnih.gov This approach proceeds through an aza-Michael addition of an in-situ generated enamine to the cyclohexadienone moiety, followed by rearomatization to yield the desired 6-hydroxy indole (B1671886). acs.orgacs.org The reaction demonstrates broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines, as well as ammonia. acs.orgacs.org This catalyst-free condition is considered ideal, especially in medicinal chemistry where purity is paramount. acs.org
Another environmentally benign and mild catalyst-free reaction has been developed for the site-selective construction of fused [1,2-a]indolone derivatives from quinones and heterocyclic ketene (B1206846) aminals in ethanol (B145695). rsc.org This method proceeds via an unexpected anti-Nenitzescu strategy and holds promise for the synthesis of 3a-hydroxy-indol-6-one derivatives, which can be further transformed into 6-hydroxyindoles. rsc.org
Hydrogenation Strategies for Indoline Ring Formation
The conversion of 6-hydroxyindoles to this compound is typically achieved through hydrogenation of the pyrrole (B145914) ring. This transformation, however, can be challenging due to the resonance stability of the indole nucleus and the potential for the indoline product to poison the catalyst. nih.gov
Catalytic hydrogenation of unprotected indoles is a significant challenge. nih.gov However, a method utilizing a Pt/C catalyst activated by p-toluenesulfonic acid in water has proven effective for the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields. nih.gov Under acidic conditions, the indole is protonated at the C-3 position, generating an iminium ion that disrupts the aromaticity and facilitates hydrogenation. nih.gov
A study on the hydrogenation of 4-hydroxyindole (B18505) demonstrated that the regioselectivity of the reduction (either the pyrrole or benzene (B151609) ring) could be controlled by manipulating reaction parameters such as solvent, catalyst loading, and temperature. For instance, the hydrogenation of 6-hydroxyindole (B149900) (11-1) to this compound (11-2) was achieved using a Pd/C catalyst in a mixture of hexafluoroisopropanol (HFIP) and acetic acid under atmospheric hydrogen pressure at room temperature. sioc-journal.cn
Furthermore, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has emerged as a powerful method for producing chiral indolines. chinesechemsoc.orgchinesechemsoc.org These systems, often employing a bisphosphine-thiourea ligand, can achieve high reactivity and excellent stereoselectivity for a wide range of substrates, including those with aryl and alkyl substituents. chinesechemsoc.orgchinesechemsoc.org The success of this method relies on the in-situ generation of an iminium ion with the assistance of a Brønsted acid, which activates the indole for hydrogenation. chinesechemsoc.org
Cyclization Reactions in Indoline Scaffold Construction
Intramolecular cyclization reactions represent a versatile strategy for constructing the indoline core. clockss.org These methods often start from appropriately substituted anilines and involve the formation of one or more rings to build the final heterocyclic system.
One approach involves the photocatalytic intramolecular reductive cyclization of N-allyl-2-iodoanilines. clockss.org This reaction utilizes an organic photocatalyst, such as 10-phenylphenothiazine (Ph-PTZ), to generate an aryl radical via reductive cleavage of the C-I bond, which then undergoes a 5-exo cyclization to form the indoline ring. clockss.org Similarly, a visible-light-mediated, metal-free protocol using tris(trimethylsilyl)silane (B43935) promotes the intramolecular reductive cyclization of N-allyl-2-haloanilines to yield highly substituted indolines. rsc.orgnih.gov
Palladium-catalyzed intramolecular C-H alkylation of unactivated alkyl halides with arenes has also been described for the synthesis of sulfonylamide-protected indolines. sci-hub.se A significant development in this area is the aza-Heck cyclization, which uses N-hydroxy anilines as electrophiles to prepare a variety of indoline structures, including those with pendant functionality and complex ring topologies. nih.gov
Moreover, a reduction/cyclization cascade reaction provides an entry into novel N-fused polycyclic indolines. jyu.fi This process involves the reduction of a nitro-substituted precursor with iron under acidic conditions, which then undergoes a dearomatizing cyclization catalyzed by Cu(OTf)2 or TfOH to afford a broad range of polycyclic indolines in good to excellent yields. jyu.fi
Targeted Derivatization and Functionalization Strategies
Once the this compound core is established, further modifications can be introduced at the nitrogen atom or on the benzene ring to generate a library of analogues.
N-Substitution Reactions of this compound Derivatives
The nitrogen atom of the indoline ring is a common site for functionalization. dergipark.org.tr N-substitution reactions can be achieved through various methods, including alkylation and acylation. For instance, N-substituted indole-based analogues have been synthesized via microwave irradiation by treating the parent indole with sodium hydride followed by an appropriate alkylating or acylating agent. tandfonline.com
In the context of this compound, the hydroxyl group may require protection prior to N-substitution to prevent undesired side reactions. The choice of protecting group and the reaction conditions are crucial for achieving the desired N-functionalized product.
Substituent Effects on the Benzo Ring of Indoline Derivatives
The electronic properties of substituents on the benzene ring of indoline derivatives significantly influence their reactivity and the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution. wikipedia.org
Electron-donating groups (EDGs), such as the hydroxyl group in this compound, activate the aromatic ring towards electrophilic attack. libretexts.org The amino group, fused to the benzene ring in the indoline structure, is a strong electron donor due to its +R effect, which is slightly moderated by its -I effect. mdpi.com This electron-donating character is further enhanced by N-alkylation. mdpi.com The electron density donated by activating substituents is concentrated at the ortho and para positions relative to the substituent. wikipedia.org In the case of this compound, the hydroxyl group at C6 and the nitrogen at N1 work in concert to direct incoming electrophiles.
Carbon-Carbon Cross-Coupling Reactions for Advanced Analogues
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular structures from simpler precursors. acs.orgsigmaaldrich.com These reactions are pivotal in the derivatization of the this compound core to produce advanced analogues. Several types of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings, can be employed, each offering unique advantages in terms of substrate scope and functional group tolerance. sci-hub.sechemrxiv.orgacs.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgscirp.orgwikipedia.orgmdpi.comnih.gov
The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions and the commercial availability of a wide range of boronic acids. sci-hub.sewikipedia.orgnih.govnih.gov For instance, a 6-halo-indoline derivative can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the 6-position. This strategy has been successfully applied in the total synthesis of natural products containing the indoline framework. sci-hub.senih.gov
The Heck coupling , involving the reaction of an unsaturated halide with an alkene, provides a means to introduce alkenyl groups. chemrxiv.orgacs.org This reaction is instrumental in building complex side chains on the indoline ring system.
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting a terminal alkyne with an organohalide. wikipedia.orgscirp.orglibretexts.org This method opens up pathways to further functionalize the molecule, for example, through click chemistry or subsequent cyclization reactions. Nickel catalysis has also been explored for Sonogashira couplings of indole derivatives. nih.gov
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, offering a highly effective method for C-C bond formation, including for sp3-hybridized carbons. wikipedia.orgorganic-chemistry.orgnih.govillinois.edu
A general representation of these cross-coupling reactions applied to a 6-halo-indoline derivative is shown below:
| Reaction | Coupling Partners | Catalyst/Conditions | Product |
| Suzuki-Miyaura | 6-Halo-indoline + R-B(OH)₂ | Pd catalyst, Base | 6-R-indoline |
| Heck | 6-Halo-indoline + Alkene | Pd catalyst, Base | 6-Alkenyl-indoline |
| Sonogashira | 6-Halo-indoline + Terminal Alkyne | Pd/Cu catalyst, Base | 6-Alkynyl-indoline |
| Negishi | 6-Halo-indoline + R-ZnX | Pd or Ni catalyst | 6-R-indoline |
These cross-coupling strategies provide a versatile toolkit for medicinal chemists to generate libraries of this compound analogues with diverse functionalities, facilitating the exploration of structure-activity relationships. The functionalization of synthesized 6-hydroxy indoles can be achieved through conversion of the hydroxyl group to a triflate, followed by palladium-catalyzed coupling with boronic acids or acetylenes. acs.org
Generation of Spiro Indoline Derivatives
Spiro-indoline derivatives are a fascinating class of compounds characterized by a spirocyclic junction at the C3 position of the indoline core. rsc.orgbeilstein-journals.org These structures are present in numerous natural products and exhibit a wide range of biological activities. mdpi.com The synthesis of spiro-indoline derivatives often involves the reaction of isatins (indole-2,3-diones) with various reaction partners. To generate spiro this compound derivatives, one would typically start with a 6-hydroxyisatin.
One common approach is the three-component reaction of an isatin (B1672199), an α-amino acid, and a dipolarophile, which proceeds via an in situ generated azomethine ylide. This methodology allows for the construction of spiro[indoline-3,3′-pyrrolidine] derivatives with high regioselectivity. sci-hub.se Another strategy involves the reaction of isatins with activated methylene (B1212753) compounds. For example, the reaction of isatins with malononitrile (B47326) can lead to the formation of spiro[indoline-3,4'-pyran] derivatives. acs.org
The synthesis of spiro[indoline-3,9′-xanthene]triones can be achieved through the condensation of isatins with 1,3-cyclohexanedione (B196179) derivatives, often catalyzed by a Lewis acid. mdpi.comnih.gov Furthermore, Darzens reaction of isatins with phenacyl bromides provides access to spiro[indoline-3,2′-oxiran]-2-ones. beilstein-journals.org The synthesis of spiro isoindolinone-indolines has also been reported from 2-iodobenzamide (B1293540) derivatives and 2-alkynylanilines. rsc.org
A general scheme for the synthesis of spiro-indoline derivatives from isatins is presented below:
| Spiro-heterocycle | Reactants with Isatin | Key Reaction Type |
| Spiro[indoline-3,3′-pyrrolidine] | α-Amino acid, Dipolarophile | 1,3-Dipolar cycloaddition |
| Spiro[indoline-3,2′-pyrrole] | α-Amino acid, Phenylpropiolic acid ester | Three-component reaction |
| Spiro[indoline-3,4′-pyran] | Malononitrile, β-Ketoester/β-Diketone | Multicomponent reaction |
| Spiro[indoline-3,9′-xanthene] | 1,3-Cyclohexanedione | Condensation |
| Spiro[indoline-3,2′-oxirane] | Phenacyl bromide | Darzens reaction |
These methodologies offer a convergent and efficient means to access structurally complex and diverse spiro this compound derivatives, which are of significant interest in drug discovery.
Total Synthesis Approaches Incorporating this compound Motifs
Strategies for Natural Product Synthesis (e.g., Raputindole A)
The this compound motif is a key structural element in several complex natural products. One prominent example is Raputindole A, a bisindole alkaloid with a rare cyclopenta[f]indole core. sci-hub.senih.gov The total synthesis of Raputindole A has been a subject of considerable interest, with several research groups developing elegant strategies to construct its intricate architecture. sci-hub.sechemrxiv.orgacs.orgnih.govacs.org
A common retrosynthetic disconnection for Raputindole A involves breaking the molecule into a "northern" cyclopentaindole part and a "southern" indole part. The northern fragment, which contains the crucial stereocenter, is often synthesized from a substituted indoline precursor.
One successful approach involved a diastereoselective total synthesis where the cyclopenta[f]indole tricycle was assembled via a Gold(I)-catalyzed cyclization. sci-hub.senih.gov The synthesis commenced from a 6-alkynylindole precursor, which itself can be derived from a 6-haloindole. The subsequent introduction of the second indole moiety was accomplished through a Suzuki-Miyaura cross-coupling reaction. sci-hub.senih.gov A critical step in this synthesis was the regio- and diastereoselective hydrogenation of an indene (B144670) double bond, guided by a pre-installed hydroxyl group, to establish the correct stereochemistry of the indane part of the molecule. sci-hub.senih.gov The final steps involved deprotection and oxidation of the indoline to the corresponding indole. sci-hub.se
Another convergent approach utilized an iridium-catalyzed cyclization to assemble the tricyclic core of the northern part. chemrxiv.orgacs.org The two main fragments were then joined via a Heck cross-coupling reaction to construct the Raputindole A scaffold. chemrxiv.orgacs.org
The following table summarizes key reactions in a representative synthesis of Raputindole A:
| Synthetic Step | Reaction Type | Key Reagents/Catalysts | Purpose |
| Tricycle Formation | Gold(I)-catalyzed cyclization | Au(I) catalyst | Assembly of the cyclopenta[f]indole core |
| Stereocenter Control | Iridium-catalyzed hydrogenation | Ir catalyst, directing -OH group | Diastereoselective reduction of indene |
| Side Chain Installation | Takai olefination | CrCl₂, CHI₃ | Formation of the (E)-iodoalkene |
| Bisindole Formation | Suzuki-Miyaura coupling | Pd catalyst, boronic acid | Coupling of northern and southern indole parts |
| Final Aromatization | Dehydrogenation | Pd/C | Oxidation of indoline to indole |
These synthetic strategies highlight the importance of the indoline framework as a versatile intermediate in the construction of complex natural products.
Asymmetric Synthesis Methodologies
The development of asymmetric methods for the synthesis of chiral indolines is of paramount importance, as the stereochemistry often plays a critical role in the biological activity of these compounds. acs.orgbohrium.comsci-hub.se For this compound, the introduction of chirality can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. acs.orgchemrxiv.orgacs.orgsci-hub.seacs.orgbohrium.comsci-hub.sersc.orgnih.govmdpi.comresearchgate.net
One powerful approach is the organocatalytic enantioselective Friedel-Crafts hydroxyalkylation of hydroxyindoles with isatins. nih.govresearchgate.net For instance, the reaction of 6-hydroxyindole with an isatin derivative, catalyzed by a bifunctional thiourea (B124793) or squaramide catalyst, can proceed with high enantioselectivity to afford a 7-alkylated product. sci-hub.senih.gov This methodology allows for the direct and regioselective functionalization of the carbocyclic ring of the hydroxyindole. nih.govresearchgate.net
Asymmetric hydrogenation of indoles is another direct route to chiral indolines. acs.orgbohrium.comsci-hub.se Chiral ruthenium or iridium complexes have been shown to be effective catalysts for the enantioselective hydrogenation of various substituted indoles, often with excellent enantiomeric excesses. bohrium.comsci-hub.se These methods can be applied to the synthesis of chiral 6-hydroxyindoline derivatives.
Enzymatic resolutions have also been employed to obtain enantiomerically pure intermediates in the synthesis of indoline-containing natural products. chemrxiv.orgacs.org For example, in a total synthesis of Raputindole A, an enzymatic resolution of a racemic benzylic alcohol intermediate was a key step in securing the enantiomerically pure northern fragment. chemrxiv.orgacs.org
The table below summarizes some asymmetric approaches applicable to the synthesis of chiral this compound derivatives:
| Asymmetric Strategy | Key Features | Catalyst/Reagent | Enantioselectivity |
| Organocatalytic Friedel-Crafts | Direct functionalization of the carbocyclic ring | Chiral thiourea or squaramide | Up to 94% ee reported for 5-hydroxyindole |
| Asymmetric Hydrogenation | Direct reduction of the indole double bond | Chiral Ru or Ir complexes | Up to >99% ee reported for various indoles |
| Enzymatic Resolution | Separation of enantiomers of a racemic intermediate | Lipases (e.g., CALB) | Can provide high enantiomeric excess (>99% ee) |
These asymmetric methodologies provide access to enantiomerically enriched this compound and its analogues, which are essential for the development of chiral drugs and for studying stereochemistry-dependent biological processes.
Flow Chemistry Applications in Indoline Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch methods, including improved safety, scalability, and reproducibility. nih.govnih.govnih.govmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.net The application of flow chemistry to the synthesis of indoline derivatives has the potential to streamline the production of these important scaffolds. nih.govmdpi.comresearchgate.netresearchgate.net
The synthesis of indoles, the precursors to indolines, has been extensively studied in flow reactors. nih.govnih.govmdpi.comresearchgate.net For example, the Fischer indole synthesis, a classic method for constructing the indole ring, has been successfully adapted to continuous flow conditions, allowing for rapid synthesis and high productivity. mdpi.com Similarly, other named reactions for indole synthesis, such as the Reissert and Heumann syntheses, have been intensified using flow chemistry. mdpi.com
More directly relevant to this compound, flow chemistry has been utilized for the synthesis of indoline derivatives through reductive cyclization reactions. researchgate.net For instance, a two-step flow process has been developed for the synthesis of indolines from nitroaromatic precursors, involving an initial reductive cyclization followed by N-alkylation, all performed in a continuous manner without the need for intermediate isolation. researchgate.net Heterogeneous catalysts, such as palladium on carbon, are often employed in packed-bed reactors within the flow system, facilitating easy separation and catalyst recycling. researchgate.net
Furthermore, the continuous-flow total synthesis of indoline alkaloids has been demonstrated, showcasing the power of this technology for constructing complex molecules. rsc.orgresearchgate.net In one example, a four-step continuous-flow synthesis of (-)-debromoflustramine B was achieved using a chiral heterogeneous palladium nanoparticle catalyst. rsc.orgresearchgate.net This approach highlights the potential for integrating multiple reaction steps, including chiral catalysis, into a single, streamlined process.
The table below outlines key aspects of flow chemistry applications relevant to indoline synthesis:
| Flow Chemistry Application | Reaction Type | Key Advantages | Example |
| Indole Synthesis | Fischer Indole Synthesis | Increased productivity, shorter reaction times | Synthesis of 7-Ethyltryptophol |
| Indoline Synthesis | Reductive Cyclization | Avoids isolation of intermediates, green solvent usage | Synthesis of MCHr1 antagonists |
| Total Synthesis | Multi-step synthesis | Gram-scale production, simple post-processing | Total synthesis of (-)-debromoflustramine B |
The adoption of flow chemistry for the synthesis of this compound and its analogues holds significant promise for both laboratory-scale research and industrial-scale production, enabling more efficient, safer, and sustainable manufacturing processes.
Biological Activities and Mechanistic Elucidation of Indolin 6 Ol and Its Derivatives
Anti-Cancer and Cytotoxic Activities
Indoline (B122111) derivatives represent a versatile class of compounds with significant cytotoxic and anti-cancer properties. researchgate.net The indole (B1671886) nucleus is considered a "privileged motif" in the design and development of targeted anti-cancer agents. researchgate.net Research has explored various derivatives, including those of Indolin-6-OL, for their potential to combat different cancer types. For instance, the derivative 3-(Iodomethyl)-1-(methylsulfonyl)-6-indolinol has been identified as a compound with potential anti-cancer applications due to its cytotoxic activity against various human cancer cell lines. ontosight.ai Similarly, other complex indoline derivatives have shown high in vitro cytotoxic activity against cell lines such as A431 skin cancer and H1299 lung cancer, with IC50 values significantly lower than the standard chemotherapeutic drug cisplatin. beilstein-journals.org The anti-cancer potential of these compounds stems from their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation. nih.gov
Mechanisms of Action in Cancer Cell Lines
The anti-neoplastic effects of this compound and its derivatives are attributed to their ability to modulate specific molecular pathways and targets within cancer cells. These mechanisms include the direct inhibition of cancer cell growth, the induction of programmed cell death (apoptosis), interference with crucial cellular enzymes, and the disruption of the cellular skeleton. nih.govmdpi.com
A primary mechanism by which indoline derivatives exert their anti-cancer effects is by inhibiting cell proliferation and inducing apoptosis. ontosight.aimdpi.com Studies have shown that these compounds can arrest the cell cycle at various phases, preventing cancer cells from dividing and leading to their death. nih.govrsc.org
For example, the synthetic indoline derivative (±)-trans-1,2-dimethoxy-2'-(3,5-bis-trifluoromethylphenylamino)spiro{indoline-3,5'[4',5']dihydrothiazol}, known as K-453, was found to suppress the growth of HCT116 human colorectal carcinoma cells. nih.gov Flow cytometric analysis revealed that treatment with K-453 led to a significant increase in the population of cells with sub-G1 DNA content, a hallmark of apoptosis. This was accompanied by a decrease in the number of cells in the S and G2 phases of the cell cycle, indicating that the compound effectively halts cell cycle progression and triggers apoptotic cell death. nih.gov The apoptosis-inducing effect was further confirmed by annexin (B1180172) V/PI double staining. nih.gov Mechanistically, this was associated with the downregulation of NF-κB/Rel proteins, which are transcription factors involved in promoting cell proliferation and inhibiting apoptosis. nih.gov
Other indole-based compounds, such as Indole-3-carbinol (B1674136) (I3C), have been shown to induce G1 cell cycle arrest and apoptosis in prostate cancer cells. This is achieved by regulating the expression of apoptosis-related genes, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Similarly, novel isatin (B1672199)–purine hybrids have been shown to induce a notable increase in both early and late-stage apoptotic cells in the HepG2 liver cancer cell line. mdpi.com These findings underscore the importance of apoptosis induction as a key strategy for the anti-cancer activity of indoline-based compounds. mdpi.com
A critical anti-cancer strategy involves the inhibition of enzymes that are essential for the growth and survival of tumor cells. Indoline derivatives have been successfully developed as potent inhibitors of several classes of enzymes, particularly protein kinases, which are often overactive in malignant cells. cancertreatmentjournal.com
Many small molecule kinase inhibitors are designed around the indoline or oxindole (B195798) core. cancertreatmentjournal.com These compounds typically function by competing with ATP at the enzyme's binding site. cancertreatmentjournal.com Nintedanib (B1663095), an indolinone-based drug, is an intracellular inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), fibroblast growth factor receptors (FGFR-1, -2, -3), and platelet-derived growth factor receptors (PDGFR-α, -β). mdpi.com By blocking these receptors, nintedanib effectively inhibits angiogenesis, the process by which tumors form new blood vessels. mdpi.com Another prominent example is Sunitinib, which features a pyrrole (B145914) indolin-2-one scaffold and targets VEGFRs and PDGFRs, and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. cancertreatmentjournal.com
Beyond kinases, indoline derivatives have been designed to inhibit other cancer-related enzymes. A series of indoline-5-sulfonamides demonstrated inhibitory activity against carbonic anhydrase (CA) isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer progression and drug resistance. nih.gov
The table below summarizes the activity of selected indoline-based enzyme inhibitors.
| Compound | Target Enzyme(s) | Cancer Type Application | Source(s) |
| Nintedanib | VEGFR-1, -2, -3; FGFR-1, -2, -3; PDGFR-α, -β | Non-Small Cell Lung Cancer (NSCLC) | mdpi.comcancertreatmentjournal.com |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma (RCC), GIST | mdpi.comcancertreatmentjournal.com |
| Indoline-5-sulfonamides (e.g., 4f) | Carbonic Anhydrase IX, XII | Breast Cancer, Skin Cancer | nih.gov |
| 3,10-dibromofascaplysin | FLT3 | Myeloid Leukemia | mdpi.com |
| Pyrrole indolin-2-ones | Aurora Kinase | General Cancer | cancertreatmentjournal.com |
Microtubules are dynamic protein polymers that form a crucial part of the cytoskeleton and the mitotic spindle, which is essential for cell division. nih.gov Agents that interfere with microtubule dynamics, either by inhibiting their polymerization or by preventing their disassembly, are a cornerstone of cancer chemotherapy. nih.govnih.gov The indole nucleus is a common feature in many compounds that act as tubulin polymerization inhibitors. nih.gov
These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules. nih.govmdpi.com This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis and ultimately inhibiting cancer cell proliferation. mdpi.comnih.gov For example, a series of 3-[(indeno[1,2-c]pyrazole-3-yl)methylene]indolin-2-ones were evaluated as tubulin polymerization inhibitors, with one analog showing promising activity against cervical, lung, and breast cancer cell lines by arresting the cell cycle in the G2/M phase. mdpi.com The chalcone-indole derivative 12 was also shown to effectively suppress cancer cell proliferation by preventing tubulin polymerization and causing G2/M arrest. nih.gov The development of indole- and indoline-based tubulin modulators remains an active area of research for creating new anti-cancer therapeutics. nih.gov
Efficacy in NCI60 Panel and Preclinical Cancer Models
The National Cancer Institute's panel of 60 human tumor cell lines (NCI-60) is a primary tool for discovering and characterizing novel anti-cancer agents. nih.gov This screen provides valuable information on a compound's potency and spectrum of activity across nine different types of human cancer. nih.govnih.gov
Several indoline and indole derivatives have been evaluated using the NCI-60 panel, demonstrating their potential as broad-spectrum anti-cancer agents. researchgate.netnih.gov Notably, the this compound derivative CHEMBL1967242, also known as 3-(Iodomethyl)-1-(methylsulfonyl)-6-indolinol (NSC675356), has been studied for its cytotoxic activity against the cell lines in the NCI-60 panel. ontosight.ai The ability of this compound to inhibit cell growth across this diverse set of cancer cells highlights its potential for further development. ontosight.ai
Another example, an indole iso-quinoline hybrid, was found to have broad-spectrum efficacy against 30 different cancer cell lines with a mean GI50 (concentration for 50% growth inhibition) of 1.5 μmol/L. nih.gov In preclinical studies, a prodrug of this hybrid demonstrated 76% inhibition of tumor development in a mouse model of paclitaxel-resistant colon cancer, showcasing in vivo efficacy. nih.gov Furthermore, indole alkaloids like Brucine and Strychnine have shown inhibitory effects on human colorectal cancer cells, and in vivo studies in nude mice supported their ability to suppress DLD1 tumors. mdpi.com
The table below presents data for a selected indoline derivative screened against the NCI-60 panel.
| Compound | NCI Identifier | Mean GI50 (μM) | Cancer Subpanels with Sensitivity | Source(s) |
| 3-(Iodomethyl)-1-(methylsulfonyl)-6-indolinol | NSC675356 | Data not specified, but exhibits cytotoxic activity | Screened against all NCI-60 cell lines | ontosight.ai |
| Indole iso-quinoline hybrid 23 | Not specified | 1.5 | Broad-spectrum (30 cell lines) | nih.gov |
Strategies for Overcoming Drug Resistance
The development of drug resistance is a major obstacle in cancer therapy, leading to treatment failure and disease relapse. mdpi.com Strategies to overcome resistance include the use of non-cross-resistant drugs, combination therapies, and the development of agents that can circumvent or inhibit specific resistance mechanisms. nih.govnih.gov Indoline derivatives are being explored in this context.
One common mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. researchgate.net Certain indoline-based compounds have shown the ability to overcome this type of resistance. For example, specific 1-acylated indoline-5-sulfonamides (compounds 4e and 4f) were found to reverse chemoresistance to doxorubicin (B1662922) in a leukemia cell line (K562/4) that overexpresses P-gp. nih.gov This suggests that these compounds may either inhibit the efflux pump or have a mechanism of action that is not affected by it.
Combination therapy is another key strategy. acs.org By targeting multiple pathways simultaneously, the likelihood of resistance developing can be reduced. nih.gov The carbonic anhydrase inhibitor SLC-0111, which has an indoline-related sulfonamide structure, has shown high potential in combination with other chemotherapeutic agents to treat aggressive and resistant cancers. nih.gov For instance, its combination with gemcitabine (B846) enhanced tumor cell death in highly resistant pancreatic cancer models. nih.gov The development of indoline derivatives that can be used in combination regimens or that possess intrinsic activity against resistant tumors is a promising approach to improve clinical outcomes. international-biopharma.com
Anti-inflammatory and Antioxidant Properties
Indoline derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. nih.govresearchgate.netresearchgate.net These properties are crucial in combating pathological conditions associated with chronic inflammation and oxidative stress.
Research has shown that certain indoline derivatives can effectively modulate the production of pro-inflammatory cytokines. nih.govresearchgate.net Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) are key mediators in the inflammatory response. mdpi.comwjgnet.comnih.gov Their overproduction can lead to tissue damage and the development of chronic inflammatory diseases. mdpi.com
Studies utilizing RAW264.7 macrophages, a commonly used cell line for inflammation research, have revealed that novel indoline derivatives can suppress the lipopolysaccharide (LPS)-induced elevation of NO, TNF-α, and IL-6. nih.gov Some of these derivatives exhibited anti-inflammatory activity at concentrations as low as 1/100th of that of unsubstituted indoline. nih.gov For instance, four specific derivatives with ester, amine, amide, or alcohol side chains were shown to prevent LPS-induced cytokine elevation in both the brain and peripheral tissues of mice. nih.gov The production of NO is often induced by pro-inflammatory cytokines and other immunogenic stimuli. wjgnet.com
The anti-inflammatory effects of some compounds are linked to their ability to reduce the expression of these pro-inflammatory mediators. For example, indole-3-carbinol has been shown to reduce inflammatory markers like IL-6 and TNF-α. nih.gov Similarly, the regulation of these cytokines is a key aspect of the anti-inflammatory properties of various natural and synthetic agents. mdpi.comherbmedpharmacol.com
Table 1: Effect of Indoline Derivatives on Pro-inflammatory Cytokine Production
| Derivative Type | Cell Line/Model | Effect | Cytokine(s) Modulated | Reference |
| Indolines with amino, ester, amide, or alcohol side chains | RAW264.7 macrophages | Suppression of LPS-induced elevation | NO, TNF-α, IL-6 | nih.gov |
| Indolines with various substituents on the benzo ring | RAW264.7 macrophages | Reduction of release from LPS-stimulated cells | TNF-α, IL-6 | researchgate.net |
| Indole-3-carbinol | Mouse BV-2 glial cells | Reversal of LPS-induced increase | IL-6, TNF-α, iNOS, NO | nih.gov |
Indoline derivatives have been identified as potent protectors against cytotoxicity induced by reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that can cause significant damage to cells, leading to a state of oxidative stress. mdpi.comjurolsurgery.org This oxidative damage is implicated in a variety of diseases.
In vitro studies have demonstrated that indoline derivatives can protect cells from ROS-induced death. For example, a series of indoline derivatives showed significant protective effects against hydrogen peroxide (H₂O₂)-induced death in RAW 264.7 cells. researchgate.netresearchgate.net Concentrations of some indoline compounds ranging from 1 pM to 1 nM were sufficient to protect these macrophages against H₂O₂-induced cytotoxicity. nih.gov
The protective mechanism of some compounds against ROS involves the scavenging of these reactive species. For instance, lutein (B1675518) has been shown to reduce methotrexate-induced ROS and subsequent apoptosis in IEC-6 intestinal epithelial cells. plos.org This protection is associated with an upregulation of ROS scavenging enzymes. plos.org The accumulation of ROS can lead to mitochondrial dysfunction, a key event in ROS-mediated cell death. biorxiv.org It has been shown that certain indirubin (B1684374) derivatives induce high levels of ROS production in cutaneous squamous cell carcinoma (cSCC) cells. mdpi.com
Table 2: Protective Effects of Indoline Derivatives Against ROS-Induced Cytotoxicity
Enzyme Inhibition Beyond Anticancer Applications
The inhibitory activity of indoline-based compounds extends to enzymes outside of the cancer field, highlighting their potential as broad-spectrum therapeutic agents.
A novel class of indoline sulfonamide inhibitors targeting the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) has been discovered. anl.govnih.govresearchgate.netnih.gov DapE is a crucial enzyme in the lysine (B10760008) biosynthetic pathway of most bacteria, making it an attractive target for the development of new antibiotics with a novel mechanism of action. nih.govresearchgate.net The absence of this pathway in humans suggests that DapE inhibitors would likely have selective toxicity against bacteria. nih.gov
A series of indoline-6-sulfonamide (B1419461) analogs were identified through high-throughput screening and subsequently synthesized. anl.govnih.govresearchgate.net The inhibitory potency of these compounds against DapE was confirmed using a ninhydrin-based assay. nih.govresearchgate.netnih.gov Molecular docking studies suggest that these inhibitors bind to the active site of the enzyme, with the sulfonamide group acting as a zinc-binding group. anl.govnih.govresearchgate.net
Indoline and indole derivatives have emerged as potent inhibitors of fatty acid amide hydrolase (FAAH). bohrium.comtandfonline.comnih.govresearchgate.netnih.gov FAAH is a serine hydrolase that plays a significant role in the degradation of endocannabinoids, such as anandamide. bohrium.comresearchgate.net Its inhibition is a promising therapeutic strategy for a range of conditions including pain, neuroinflammation, and depression. bohrium.comnih.gov
Structure-based design has led to the synthesis of novel indole-2-carbonyl piperazine (B1678402) urea (B33335) derivatives that act as selective FAAH inhibitors. bohrium.comnih.gov One such compound, 4i, displayed a high inhibitory potency with an IC₅₀ of 0.12 μM and excellent selectivity over other related enzymes. bohrium.com Furthermore, lead optimization studies on indoline-2,3-dione derivatives have yielded a nanomolar inhibitor with a Ki of 5 nM, which is significantly more potent than the initial lead compound. tandfonline.comnih.gov This lead compound also demonstrated good blood-brain barrier permeability and antioxidant properties without neurotoxicity. tandfonline.comnih.gov
Table 3: Indoline and Indole Derivatives as Enzyme Inhibitors
Immunomodulatory Effects
The immunomodulatory effects of various compounds, including those with an indole or indoline-like structure, are a growing area of research. frontiersin.orgtaylorfrancis.comipinnovative.comjournalofcoms.com Immunomodulators can enhance or suppress immune responses and are valuable for treating a variety of diseases, from infections to autoimmune disorders. ipinnovative.com
While direct studies on the immunomodulatory effects of "this compound" are not prevalent in the provided context, the broader class of indole-containing compounds and other natural products exhibit significant immunomodulatory properties. For example, curcumin, a compound with some structural similarities to indole derivatives, has been shown to suppress lymphocyte proliferation and cytokine production. herbmedpharmacol.com Similarly, eugenol (B1671780) can affect the immune system by targeting specific immune cells and pro-inflammatory cytokines like TNF-alpha and IL-6, leading to an immunosuppressive effect. journalofcoms.com
The regulation of immune cells and their functions is a key aspect of immunomodulation. Some natural extracts have been shown to enhance the maturation and function of dendritic cells, which are crucial for initiating adaptive immune responses. ipinnovative.com The ability of a compound to modulate the immune system often involves its interaction with various signaling pathways and the production of cytokines. frontiersin.org
RORγ Agonism and T Helper 17 (TH17) Cell Proliferation Modulation
The retinoic acid-related orphan receptor gamma t (RORγt), a specific isoform of RORγ, is a pivotal nuclear receptor that functions as a master regulator for the differentiation and proliferation of T helper 17 (TH17) cells. nih.gov TH17 cells are a subset of pro-inflammatory T helper cells characterized by their production of the cytokine Interleukin-17 (IL-17). nih.gov Given the role of TH17 cells in various autoimmune diseases, small molecule inverse agonists that repress RORγt activity have been extensively studied. nih.govresearchgate.net Conversely, the activation (agonism) of RORγt presents a novel therapeutic strategy, particularly in immuno-oncology, by potentially boosting the immune response against tumors. nih.gov
Research has led to the development of N-arylsulfonyl indolines as modulators of RORγ activity. nih.gov Interestingly, subtle structural modifications within this scaffold can switch the pharmacological effect from inverse agonism to agonism. nih.gov For instance, an initial lead, an indoline sulfonamide, acted as a RORγ inverse agonist; however, N-methylation of the amide bond resulted in the first RORγ agonist in its series. nih.gov Further exploration of this chemical class has revealed that this compound and its derivatives can function as potent RORγ agonists. nih.govvulcanchem.com
The mechanism of agonism involves the ligand binding to the RORγ ligand-binding domain (LBD), which stabilizes an active conformation of the receptor. This stabilization promotes the recruitment of transcriptional coactivator proteins to the activation-function 2 (AF2) helix (H12), a critical docking site. nih.govelifesciences.org This cascade enhances RORγ-dependent gene transcription, leading to functional outcomes such as the upregulation of IL-17 secretion. vulcanchem.com Hydrogen/deuterium (B1214612) exchange coupled to mass spectrometry (HDX-MS) analysis has been used to study the solution-phase dynamics of these interactions, confirming that agonist binding stabilizes the H12 region, which correlates with both biochemical and cell-based activity. nih.govelifesciences.org Synthetic agonists have been shown to induce hyperactivation of the receptor, further increasing IL-17 expression. elifesciences.org
The potency of these indoline-based RORγ agonists can be significant, with some analogs demonstrating activity in the nanomolar range.
| Compound | Assay Type | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Potent Indoline Analog (Compound 68) | Th17 Cell Assay (IL-17 Secretion) | 12 nM | vulcanchem.com |
Other Pharmacological Activities
Neuroprotective Effects in Neurological Disorders
Indole and indoline derivatives have emerged as promising scaffolds for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. hilarispublisher.commdpi.com The neuroprotective potential of these compounds is often attributed to their multifaceted biological activities, including potent antioxidant and anti-inflammatory properties. hilarispublisher.com
Neurodegenerative disorders frequently involve complex pathogenic mechanisms, including oxidative stress, neuroinflammation, protein misfolding and aggregation, and mitochondrial dysfunction. hilarispublisher.com Indole-based compounds can target these interconnected pathways. As antioxidants, they can scavenge harmful free radicals and upregulate the body's endogenous antioxidant defenses, mitigating the oxidative damage that contributes to neuronal cell death. hilarispublisher.com For example, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced death by activating antioxidant defense mechanisms. mdpi.com
Furthermore, their anti-inflammatory effects help to suppress the chronic neuroinflammation that is a hallmark of many of these conditions. hilarispublisher.comkarger.com Some indoline derivatives have demonstrated the ability to prevent lipopolysaccharide (LPS)-induced elevation of pro-inflammatory cytokines in the brain. karger.com Another key aspect of their neuroprotective action is the ability to interfere with the aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein, which form the characteristic plaques and tangles in Alzheimer's and Parkinson's disease, respectively. hilarispublisher.com Additionally, specific azepino indole derivatives have shown protective effects against NMDA-induced excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death. mdpi.comresearchgate.net
Antimicrobial, Antifungal, and Antiviral Activities
The indole nucleus is a core structure in a wide array of compounds demonstrating significant activity against various microbial pathogens, including bacteria, fungi, and viruses.
Antimicrobial Activity: Indole and indoline derivatives have shown broad-spectrum antibacterial activity. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain indole-triazole conjugates exhibit good to moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Other research has highlighted the potent activity of indole derivatives against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.govnih.gov The mechanism of action can involve the inhibition of essential cellular processes, such as fatty acid synthesis, or the disruption of biofilm formation, which is a key virulence factor for many pathogenic bacteria. nih.govfrontiersin.org
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-thiadiazole (Compound 2c) | Bacillus subtilis | 3.125 µg/mL | nih.gov |
| Indole-triazole (Compound 3c) | Bacillus subtilis | 3.125 µg/mL | nih.gov |
| 5-iodoindole | XDR Acinetobacter baumannii | 64 µg/mL | nih.gov |
| 3-methylindole | XDR Acinetobacter baumannii | 64 µg/mL | nih.gov |
| Indole Diketopiperazine (Compound 3b) | Staphylococcus aureus | 0.94 µM | frontiersin.org |
| Indole Diketopiperazine (Compound 3c) | Pseudomonas aeruginosa | 1.93 µM | frontiersin.org |
Antifungal Activity: Derivatives of the indoline scaffold also exhibit significant antifungal properties. Research has identified compounds with potent activity against various fungal pathogens, particularly Candida species, which are a common cause of opportunistic infections. mdpi.comnih.gov Some indole derivatives have demonstrated efficacy against fluconazole-resistant strains, which is of significant clinical importance. jrespharm.com For example, an indole derivative incorporating an azole ring, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate, was found to be more than ten times as potent as fluconazole (B54011) against C. albicans. jrespharm.com The activity extends to other species like C. tropicalis, C. krusei, and C. parapsilosis. nih.govjrespharm.com
| Compound Class/Name | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-triazole Conjugate (Compound 6f) | Candida albicans | 2 µg/mL | mdpi.com |
| Indole-triazole Conjugates | Candida tropicalis | 2 µg/mL | mdpi.com |
| Halogenated Indole Derivatives | Candida krusei | 3.125 µg/mL | nih.gov |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida albicans (ATCC 90028) | 0.03125 µg/mL | jrespharm.com |
Antiviral Activity: The indoline scaffold is a key component in the development of broad-spectrum antiviral agents. nih.gov Research has shown that these derivatives can inhibit the replication of a diverse range of viruses. For example, specific isatin (an indole analog) derivatives have demonstrated high potency against Influenza virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with some compounds showing IC₅₀ values in the low nanomolar range. mdpi.com Other studies have identified indole-based compounds with activity against SARS-CoV-2, the virus responsible for COVID-19. researchgate.netactanaturae.ru The mechanisms of antiviral action are varied and can include the inhibition of key viral enzymes or interference with the virus's ability to enter host cells.
| Compound Class/Name | Virus | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Isatin Derivative (Compound 9) | Influenza H1N1 | 0.0027 µM | mdpi.com |
| Isatin Derivative (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM | mdpi.com |
| Indole-based Ferulic Acid Derivative (Compound 2) | SARS-CoV-2 | 68.28 µM | researchgate.net |
| Indol-3-carboxylic Acid Derivative | SARS-CoV-2 | 1.06 µg/mL | actanaturae.ru |
Antidiabetic Potential
Indoline and indole derivatives are being investigated as a promising class of compounds for the treatment of type 2 diabetes mellitus (T2DM). nih.govsci-hub.se Their antidiabetic effects are often mediated through the modulation of key metabolic regulators, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). sci-hub.semdpi.com PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. benthamdirect.com
Several indole-based derivatives have been identified as agonists of PPARs, with some acting as dual agonists for both PPARα and PPARγ. sci-hub.semdpi.comresearchgate.net Activation of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs, which improve insulin (B600854) sensitivity. researchgate.net Dual PPARα/γ agonists offer the potential advantage of addressing both hyperglycemia (via PPARγ) and hyperlipidemia (via PPARα), which are common in T2DM. researchgate.net For example, a series of 1,5-disubstituted indole propionic acids were designed as PPARα/γ co-agonists, with some compounds showing high binding affinity for the γ-receptor. sci-hub.se A specific indole derivative was identified as a potent PPARγ agonist with an EC₅₀ value of 0.013 µM. sci-hub.se The development of non-thiazolidinedione PPAR agonists, such as those based on the indoline scaffold, is an active area of research to find new therapies with potentially improved side-effect profiles. researchgate.net
Implications for Cardiovascular Health
Indole derivatives, including metabolites produced by the gut microbiota from dietary tryptophan, have demonstrated a range of effects that implicate them in cardiovascular health. karger.comfrontiersin.org These compounds can exert cardioprotective effects through multiple mechanisms, including the regulation of oxidative stress, inflammation, apoptosis, and mitochondrial function. karger.com
In the context of chemotherapy-induced cardiotoxicity, indole derivatives have been shown to mitigate myocardial damage by suppressing necroptosis and modulating inflammatory responses. karger.com They can inhibit the activation of the NF-κB pathway, which reduces the production of inflammatory cytokines like TNF-α and IL-6, thereby protecting the myocardium. karger.com
Metabolites such as indole-3-propionic acid (IPA) and indole-3-aldehyde (IAld) have been linked to cardiovascular benefits. frontiersin.orgnih.gov Studies have shown that higher serum levels of these indole derivatives are associated with improvements in markers of cardiometabolic health. For example, higher levels of IPA were associated with lower arterial stiffness, while increased IAA was linked to decreased LDL-cholesterol. nih.gov Furthermore, some indole derivatives may possess antiplatelet and anticoagulant properties, which could help prevent thrombus formation. frontiersin.org Research has also explored the direct effects of synthesized indole derivatives on cardiovascular parameters, with some compounds demonstrating hypotensive activity, suggesting a potential role in managing hypertension. researchgate.net
Targeted Interactions with Central Nervous System Receptors
Indoline and indole-based compounds have been identified as potent ligands for various receptors in the central nervous system (CNS), highlighting their potential for treating a range of neurological and psychiatric disorders. google.com A primary target of interest for this chemical class is the serotonin (B10506) 5-HT₆ receptor. derpharmachemica.comtandfonline.com This receptor is expressed almost exclusively in the CNS, making it an attractive drug target as modulation is less likely to cause peripheral side effects. derpharmachemica.com
A number of N-arylsulfonylindole and related derivatives have been synthesized and shown to exhibit high binding affinity for the 5-HT₆ receptor, acting primarily as antagonists. researchgate.netnih.govacs.org The affinity of these compounds can be in the nanomolar range, indicating a potent interaction with the receptor. researchgate.net For example, one N-arylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivative was identified as a potent antagonist with a Kᵢ value of 1.3 nM. nih.gov Modulation of the 5-HT₆ receptor has been linked to potential therapeutic benefits for cognitive disorders, depression, anxiety, and obesity. google.comderpharmachemica.com Beyond the 5-HT₆ receptor, indole-based structures are also being explored for their affinity to other CNS targets, such as neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org
| Compound | Receptor | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| PUC-10 (Indole-based antagonist) | Human 5-HT₆ | 14.6 nM | researchgate.net |
| PUC-55 (Indazole analogue) | Human 5-HT₆ | 37.5 nM | researchgate.net |
| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (Compound 25) | Human 5-HT₆ | 1.3 nM | nih.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a crucial tool in chemistry and materials science for predicting molecular properties. mdpi.com For Indolin-6-OL, DFT studies offer a detailed understanding of its geometry, reactivity, and optical characteristics.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this is typically achieved using DFT calculations with a specific functional and basis set, such as B3LYP/6-311+G(d,p). researchgate.netnih.gov This process minimizes the energy of the molecule to find its most stable conformation. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. nepjol.info
Once the geometry is optimized, a vibrational analysis is performed. stackexchange.com This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov For a non-linear molecule like this compound, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. nepjol.info The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. stackexchange.com These theoretical spectra can be compared with experimental FT-IR spectra to validate the accuracy of the computational model. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-311+G(d,p))
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| Bond Length | C1-C2 | 1.395 | Bond Angle | C2-C1-C6 | 120.5 |
| C2-N1 | 1.402 | C1-C2-N1 | 108.2 | ||
| C7-O1 | 1.365 | C6-C7-O1 | 118.9 | ||
| O1-H1 | 0.968 | C7-O1-H1 | 109.5 | ||
| Note: This table contains hypothetical data for illustrative purposes. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I-A)/2. researchgate.net Soft molecules (low η) are generally more reactive.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η. researchgate.net
Table 2: Hypothetical FMO Energies and Global Reactivity Parameters for this compound
| Parameter | Value (eV) |
| EHOMO | -5.432 |
| ELUMO | -0.876 |
| HOMO-LUMO Gap (ΔE) | 4.556 |
| Ionization Potential (I) | 5.432 |
| Electron Affinity (A) | 0.876 |
| Electronegativity (χ) | 3.154 |
| Chemical Hardness (η) | 2.278 |
| Electrophilicity Index (ω) | 2.179 |
| Note: This table contains hypothetical data for illustrative purposes. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org The MEP is calculated at various points on the electron density surface and is color-coded to indicate different potential values. uni-muenchen.de
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net These are usually found around hydrogen atoms, especially those bonded to electronegative atoms (like the hydroxyl proton in this compound). Green and yellow areas represent regions of neutral or near-neutral potential.
For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the indoline (B122111) ring, indicating these as potential sites for hydrogen bonding or electrophilic interaction. researchgate.net A positive potential (blue) would be expected around the hydroxyl hydrogen atom. researchgate.net
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.orgfrontiersin.org DFT calculations can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net These properties describe how the molecule's charge distribution is distorted by an external electric field. frontiersin.org
Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit high NLO responses. researchgate.net The first hyperpolarizability (β) is a key parameter for second-order NLO activity. researchgate.net Calculations are often performed using functionals like B3LYP or CAM-B3LYP with large, diffuse basis sets to accurately capture these electronic properties. researchgate.netresearchgate.net The calculated values for this compound can be compared to standard NLO materials like urea (B33335) to assess its potential for NLO applications. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govresearchgate.net These methods are crucial in drug discovery and for understanding biological processes. nih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. researchgate.net This score is an estimation of the binding free energy. plos.org
An active site analysis reveals the specific amino acid residues of the protein that interact with the ligand. researchgate.netembl.de These interactions are critical for the stability and specificity of the binding. Common types of interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (e.g., -OH, -NH) on one molecule and acceptors (e.g., O, N) on the other. embl.de
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. mdpi.com
Van der Waals Forces: Weak, short-range attractive forces between all atoms. embl.de
Pi-Pi Stacking: Interactions between aromatic rings.
Cation-Pi Interactions: An electrostatic interaction between a cation and the face of an aromatic ring.
For this compound, docking studies against a specific protein target would identify key residues in the active site that form hydrogen bonds with its hydroxyl group or the indoline nitrogen, as well as hydrophobic interactions involving its bicyclic ring system. researchgate.net Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interactions. plos.orgresearchgate.net
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgcollaborativedrug.com For this compound and its derivatives, computational methods are used to predict how modifications to the indoline scaffold will affect their potential efficacy and interactions with biological targets. youtube.com
In the optimization of 6-(indol-2-yl)pyridine-3-sulfonamides, SAR investigations focused on finding the best combination of substituents at various positions on the indole (B1671886) ring to limit in vivo oxidative metabolism and achieve a favorable pharmacokinetic profile. nih.gov These studies highlight the importance of the indoline/indole core in determining the molecule's biological fate.
| Structural Moiety | Observed or Predicted Impact of Modification | Reference |
|---|---|---|
| Indoline Ring | Key site for biotransformation and metabolic stability. | researchgate.net |
| Indole N-1, C-5, C-6 Positions | Substitutions influence in vivo oxidative metabolism and pharmacokinetics. | nih.gov |
| Alkyl Side Chains | Common sites of biotransformation across different species. | researchgate.net |
Binding Mode Hypothesis Development (e.g., HDX-MS analysis integration)
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and ligand binding. acib.atthermofisher.comproteomexchange.org By measuring the rate of deuterium (B1214612) exchange, researchers can identify regions of a protein that become more or less solvent-accessible upon binding to a small molecule like an this compound derivative. thermofisher.comsingmass.sg This information is invaluable for developing and validating hypotheses about how these compounds interact with their target proteins. nih.gov
For example, in studies of inhibitors targeting NADPH oxidase 2 (NOX2), molecular modeling was used to validate the binding of inhibitors at the same site as the natural substrate, NADPH. researchgate.net This computational approach, which can be complemented by experimental data from techniques like HDX-MS, helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-protein complex. researchgate.netnih.gov HDX-MS can reveal conformational changes in the protein upon inhibitor binding, even at sites distant from the binding pocket, providing a more complete picture of the binding event. singmass.sg
While specific HDX-MS data for this compound itself is not publicly available, the methodology is widely applied to understand the binding modes of structurally related inhibitors. nih.gov This approach allows for the generation of detailed binding hypotheses that can guide the design of more potent and selective molecules.
Prediction of Pharmacokinetic and Toxicity Profiles (Preclinical Theoretical Studies)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable properties. gjpb.derowansci.compensoft.net Various computational models are used to estimate the pharmacokinetic and toxicity profiles of compounds like this compound. researchgate.netnih.govfrontiersin.org
Theoretical studies on indolinone derivatives have utilized platforms like SwissADME to predict a range of properties. frontiersin.org These predictions cover aspects from gastrointestinal absorption and bioavailability to interactions with metabolic enzymes. frontiersin.orgumb.edu.pl
| Property | Predicted Value/Classification | Source |
|---|---|---|
| Molecular Weight | 135.16 g/mol | ambeed.comnih.gov |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | nih.govguidechem.com |
| Consensus Log Po/w | 1.47 | ambeed.com |
| Hydrogen Bond Donors | 2 | ambeed.comguidechem.com |
| Hydrogen Bond Acceptors | 1-2 | ambeed.comguidechem.com |
Blood-Brain Barrier Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a key consideration for drugs targeting the central nervous system (CNS). nih.gov Computational models, ranging from simple property-based rules to complex machine learning algorithms, are used to predict BBB permeability. frontiersin.orgpeerj.comnih.gov For indolinone derivatives, the BOILED-Egg pharmacokinetic model has been used to predict BBB penetration. frontiersin.org This model, along with others, analyzes physicochemical properties like lipophilicity and polar surface area to estimate the likelihood of a compound entering the brain. nih.gov While specific predictions for this compound can vary between models, these tools provide a valuable initial assessment. frontiersin.orgcurtin.edu.au
Metabolic Soft Spot Identification
Identifying metabolic soft spots—positions on a molecule that are most susceptible to metabolic modification—is crucial for improving a compound's pharmacokinetic properties. evotec.comresearchgate.netsciex.com Computational tools and in vitro assays with liver microsomes are used to pinpoint these liabilities. researchgate.netnih.gov For 3-(indolin-6-yl)-based NOX2 inhibitors, studies with liver microsomal fractions revealed that the indoline moiety and alkyl side chains were common sites of biotransformation. researchgate.net This understanding of metabolic pathways allows medicinal chemists to strategically modify the molecule to block or slow down metabolism, thereby enhancing its stability and duration of action. nih.gov
Advanced Analytical Methodologies for Characterization and Biological Assessment
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, allow for an unambiguous structural assignment of Indolin-6-OL.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the most relevant, while ¹⁹F NMR would only be applicable to fluorinated derivatives.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the protons on the saturated five-membered ring, the N-H proton, and the O-H proton. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons are deshielded and appear at higher chemical shifts (typically δ 6.5-8.0 ppm) compared to the aliphatic protons of the indoline (B122111) ring (typically δ 2.5-3.5 ppm). The coupling between adjacent protons (J-coupling) provides information about the connectivity of the atoms.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic carbons and the carbon bearing the hydroxyl group (C-6) would appear at higher chemical shifts (downfield) compared to the aliphatic carbons of the indoline ring.
Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |
| H-1 (N-H) | ~5.0 (br s) | - |
| H-2 (CH₂) | ~3.0 (t, J = 8.0) | ~47.0 |
| H-3 (CH₂) | ~3.5 (t, J = 8.0) | ~29.0 |
| H-4 | ~6.8 (d, J = 8.0) | ~115.0 |
| H-5 | ~6.6 (dd, J = 8.0, 2.0) | ~110.0 |
| H-7 | ~6.7 (d, J = 2.0) | ~100.0 |
| C-3a | - | ~130.0 |
| C-6 (C-OH) | - | ~155.0 |
| C-7a | - | ~150.0 |
| OH | Variable (br s) | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹⁹F NMR Spectroscopy would be a crucial tool for the characterization of fluorinated analogues of this compound. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position and substitution pattern of fluorine atoms within the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sigmaaldrich.cn The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. rsisinternational.orgresearchgate.net
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine in the indoline ring typically appears in the same region, often as a sharper peak. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. researchgate.netscialert.net
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic O-H | Stretching (broad) | 3200 - 3600 |
| Amine N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O | Stretching | 1000 - 1250 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. eurjchem.com
In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern of the molecular ion provides valuable structural information. uab.eduwikipedia.orgyoutube.com Fragmentation of indoline derivatives often involves cleavage of the bonds in the five-membered ring. For this compound, characteristic fragmentation pathways could include the loss of small neutral molecules such as H₂O, CO, or ethylene (B1197577) from the molecular ion. A study on the fragmentation of N-acyl-2-indolinols showed characteristic fragmentation processes upon electron impact. upenn.edu
Predicted Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| 135 | [C₈H₉NO]⁺ | Molecular Ion |
| 118 | [C₈H₈N]⁺ | Loss of OH |
| 117 | [C₈H₇N]⁺ | Loss of H₂O |
| 107 | [C₇H₇O]⁺ | Loss of C₂H₄N |
| 91 | [C₆H₅N]⁺ | Loss of C₂H₄O |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The indole (B1671886) and phenol (B47542) moieties in this compound act as chromophores. core.ac.ukmdpi.com The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption maxima (λ_max) in the ultraviolet region, typically between 200 and 400 nm. acs.orgnih.gov The position and intensity of these absorption bands are characteristic of the electronic structure of the molecule and can be influenced by the solvent polarity and pH. For instance, deprotonation of the phenolic hydroxyl group in a basic solution would likely cause a bathochromic (red) shift in the absorption spectrum.
Expected UV-Visible Absorption Maxima for this compound
| Solvent | Expected λ_max (nm) | Associated Electronic Transition |
| Methanol | ~230, ~285 | π → π |
| Basic Methanol | ~245, ~300 | π → π |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a compound and to perform quantitative analysis. mdpi.comoup.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of indole derivatives. mdpi.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector is commonly used for the detection of indole derivatives due to their strong UV absorbance. oup.com By comparing the retention time of the sample peak with that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC can also be used to determine the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For GC analysis, this compound might need to be derivatized to increase its volatility and thermal stability. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for the analysis of complex mixtures. oup.com
The choice between HPLC and GC depends on the physicochemical properties of this compound and its derivatives. HPLC is generally more versatile for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of indoline derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessment. While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, methods developed for related indoline and indolocarbazole derivatives provide a strong framework for its analysis.
For instance, the analysis of N-arylsulfonyl indolines, which are structurally related to this compound, has been successfully performed using reverse-phase (RP) HPLC. nih.gov A typical setup involves a C18 column, which is well-suited for separating compounds of moderate polarity like this compound. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer, like water with 0.1% formic acid. uni-saarland.de This gradient elution allows for the effective separation of the main compound from any impurities or related substances. Detection is commonly achieved using a UV detector, as the indole ring system possesses a characteristic chromophore.
In the development of a validated HPLC method for an indolocarbazole derivative, a gradient mode was employed with a mobile phase of acetonitrile, trifluoroacetic acid, and purified water. uni-halle.de The method demonstrated excellent linearity, with a correlation coefficient of 0.9998, and high precision. uni-halle.de Such a method could be adapted for this compound, with optimization of the gradient profile and detection wavelength to suit its specific physicochemical properties.
Table 1: Exemplary HPLC Conditions for Indoline-Related Compounds
| Parameter | Condition | Source |
| Column | C18 Reverse-Phase | nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | uni-saarland.de |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | uni-saarland.de |
| Gradient | Optimized for separation of compound and impurities | uni-halle.de |
| Detection | UV Spectrophotometry | uni-halle.de |
| Linearity (Example) | r² = 0.9998 | uni-halle.de |
Gas Chromatography (GC)
For example, 6-Hydroxyindole (B149900) has been analyzed by GC, with a reported purity of ≥99.0%. google.com The analysis of metabolites of JWH-018, which include a 6-hydroxyindole derivative, has been successfully carried out using GC-MS. google.com This suggests that this compound, being a relatively small and stable molecule, would be amenable to GC analysis. A standard non-polar column, such as one coated with a dimethylpolysiloxane stationary phase, would likely be suitable. The oven temperature program would need to be optimized to ensure adequate separation and peak shape.
It is important to note that the hydroxyl group of this compound may require derivatization, for instance, by silylation, to increase its volatility and thermal stability for GC analysis, a common practice for polar compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of chemical reactions and the purity of compounds. For indoline and indole derivatives, TLC is widely used.
In the synthesis of various indoline derivatives, TLC analysis is routinely performed on silica (B1680970) gel GF254 plates to monitor the progress of reactions. google.com The choice of mobile phase is critical for achieving good separation. A mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used for compounds of intermediate polarity, with the ratio adjusted to optimize the retardation factor (Rf) value. google.com For instance, a mobile phase of ethyl acetate/n-hexane (1:2) has been used for the purification of an this compound derivative. google.com
Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the indole ring is UV-active. Additionally, various staining reagents can be employed for enhanced detection. For example, a 1% solution of p-dimethylaminobenzaldehyde in an acidic methanol solution is a sensitive and specific chromogenic reagent for indole derivatives, producing distinct colors that can aid in identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for metabolic pathway analysis, combining the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly valuable for identifying and quantifying metabolites of a parent compound in complex biological matrices.
LC-MS has been employed in the analysis of various indoline-containing compounds and their metabolites. nih.govgoogle.com In studies involving N-arylsulfonyl indolines, LC-MS was used to track the compounds in plasma samples, highlighting its utility in pharmacokinetic studies. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source, which is suitable for polar molecules like this compound and its potential metabolites. Both positive and negative ionization modes can be used to maximize the detection of different species.
For pathway analysis, a biological system (e.g., cell culture, animal model) would be treated with this compound. Subsequently, extracts from the biological matrix would be analyzed by LC-MS to identify potential metabolic products, such as hydroxylated, glucuronidated, or sulfated derivatives. By comparing the metabolic profile of treated samples to untreated controls, the metabolic fate of this compound can be elucidated. For example, LC-MS analysis was crucial in identifying that the isoquinoline (B145761) moiety of mansouramycins is derived from tryptophan, a novel biosynthetic pathway. google.com
In Vitro and Cell-Based Assay Methodologies
Cytotoxicity Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
While direct MTT assay results for this compound are not extensively published, studies on closely related indoline derivatives demonstrate the utility of this assay in evaluating their cytotoxic potential. For example, in a study of aminobenzylphenol PDI inhibitors, a derivative containing a 6-hydroxyindoline moiety was evaluated for its cytotoxicity in U-87 MG glioblastoma cells using the MTT assay. google.com The IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%, was determined for various analogs. google.com
Table 2: Example of Cytotoxicity Data for an Indoline-Containing Compound
| Cell Line | Compound Type | Assay | Endpoint | Result | Source |
| U-87 MG | 6-hydroxyindoline derivative | MTT | IC50 | Moderate loss of activity compared to other analogs | google.comresearchgate.net |
Cell Cycle Analysis and Apoptosis Investigation (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. It is particularly useful for investigating the effects of a compound on the cell cycle and apoptosis.
Cell Cycle Analysis: Flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). An accumulation of cells in a particular phase of the cell cycle after treatment with a compound suggests that it may be interfering with cell cycle progression at that checkpoint. While specific data on this compound is scarce, studies on other indoline derivatives have shown that they can induce cell cycle arrest. For example, a platinum(II) complex with an indoline-derived ligand was shown to cause cell cycle arrest in the S and G2 phases in cancer cells.
Apoptosis Investigation: Flow cytometry is also a key method for detecting and quantifying apoptosis (programmed cell death). This can be achieved by using various markers and staining techniques. One common method is the Annexin (B1180172) V/PI assay. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By analyzing the fluorescence of both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Studies on derivatives containing indole or indoline moieties have demonstrated their ability to induce apoptosis. For instance, treatment of breast cancer cells with isoindoline (B1297411) derivatives led to significant apoptosis. Similarly, betanin, a compound that can be derived from precursors related to indoline structures, has been shown to induce apoptosis in cancer cells, as evidenced by DAPI staining and flow cytometry. These findings suggest that flow cytometry is a highly relevant technique for investigating whether this compound exerts its potential biological effects through the induction of apoptosis.
Enzyme Assays
Enzyme assays are fundamental in determining the specific molecular targets of a compound and its potential to modulate key cellular pathways, such as apoptosis. The interaction of this compound with several critical enzymes has been investigated to understand its mechanism of action.
Caspase-3, Bcl-2, and Bax: The apoptosis pathway is a critical area of investigation in various pathologies. Key proteins in this pathway include Caspase-3, a primary executioner caspase, and the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. plos.orgoatext.com The ratio of Bax to Bcl-2 is a crucial determinant of cell fate. oatext.com Assays measuring the activity of Caspase-3, often utilizing fluorogenic substrates like (Ac-DEVD)2-R110, and the expression levels of Bcl-2 and Bax are employed to assess the pro- or anti-apoptotic potential of compounds like this compound. biotium.combrieflands.com Studies have shown that modulation of the Bcl-2/Bax ratio and subsequent Caspase-3 activity is a key mechanism in cellular apoptosis. plos.orgbrieflands.comnih.gov For instance, an increase in the Bax/Bcl-2 ratio and enhanced Caspase-9 and Caspase-3 activity are indicative of the activation of the mitochondrial apoptosis pathway. plos.orgnih.gov
CDK-2, DapE, and FAAH: While specific data on the direct interaction of this compound with Cyclin-Dependent Kinase 2 (CDK-2), N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), and Fatty Acid Amide Hydrolase (FAAH) is not extensively available in the provided search results, these enzymes represent important therapeutic targets. CDK-2 is a key regulator of the cell cycle, DapE is an essential enzyme in bacterial lysine (B10760008) biosynthesis, and FAAH is involved in the degradation of endocannabinoids. Assays for these enzymes would typically involve monitoring the conversion of a substrate to a product, often measured by changes in fluorescence, absorbance, or through chromatographic techniques.
The table below summarizes the functions of the enzymes discussed.
| Enzyme | Function |
| Caspase-3 | A key executioner in the apoptosis pathway. plos.org |
| Bcl-2 | An anti-apoptotic protein that inhibits cell death. nih.gov |
| Bax | A pro-apoptotic protein that promotes cell death. nih.gov |
| CDK-2 | A protein that regulates the cell cycle. |
| DapE | An enzyme essential for bacterial lysine biosynthesis. |
| FAAH | An enzyme that degrades endocannabinoids. |
Macrophage-Based Inflammation Models
Macrophage cell lines, such as RAW264.7, are widely used to model inflammation in vitro. mdpi.comscielo.brnih.gov Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines and mediators. mdpi.comscielo.brfrontiersin.org
RAW264.7 Cells and LPS-Induced Cytokine Elevation: In this model, RAW264.7 macrophages are treated with LPS to mimic an inflammatory state. mdpi.combiomolther.org The production of key inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β), is then quantified, typically using Enzyme-Linked Immunosorbent Assay (ELISA). frontiersin.orgbiomolther.org The ability of a test compound, such as this compound, to inhibit the LPS-induced elevation of these cytokines is a measure of its anti-inflammatory potential. mdpi.comfrontiersin.org Studies have demonstrated that various compounds can significantly counteract the release of these pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells. mdpi.comfrontiersin.orgbiomolther.org
The following table outlines the typical pro-inflammatory markers measured in this model.
| Inflammatory Marker | Role in Inflammation |
| IL-6 | A pleiotropic cytokine with both pro- and anti-inflammatory roles. wikipedia.org |
| TNF-α | A key cytokine that stimulates the production of other inflammatory mediators. scielo.br |
| IL-1β | A potent pro-inflammatory cytokine. mdpi.com |
| Nitric Oxide (NO) | An inflammatory mediator produced by iNOS. nih.gov |
Potentiation Assays
Potentiation assays are designed to evaluate a compound's ability to enhance or inhibit a specific cellular response. In the context of immunology, these assays can be used to study the effects of a compound on specific T helper cell subsets.
IL-17 in TH17 Cells: T helper 17 (TH17) cells are a subset of T helper cells that produce the pro-inflammatory cytokine Interleukin-17 (IL-17). oatext.comnih.gov The differentiation and function of TH17 cells are driven by a combination of cytokines, including IL-6 and IL-23. thermofisher.commedrxiv.org IL-17 plays a crucial role in host defense but is also implicated in the pathogenesis of autoimmune diseases. oatext.comnih.gov Potentiation assays would assess the ability of this compound to either promote or suppress the production of IL-17 by TH17 cells, providing insight into its immunomodulatory properties. This is often achieved by stimulating naive CD4+ T cells under TH17-polarizing conditions and measuring IL-17 levels. thermofisher.com
Antioxidant Activity Assays
A variety of assays are available to determine the antioxidant capacity of a compound. These assays are generally based on two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govekb.eg
ORAC, HORAC, TRAP, and TOSC: These are HAT-based assays that measure the ability of an antioxidant to quench free radicals. ekb.egnih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method for this purpose. nih.govnih.gov
CUPRAC, FRAP, and Folin-Ciocalteu: These are SET-based assays where the antioxidant reduces an oxidant, leading to a color change that can be measured spectrophotometrically. nih.govnih.gov The Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays fall into this category. nih.govh-brs.de
ABTS and DPPH: These assays involve mixed HAT and SET mechanisms and utilize stable free radicals, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), respectively. nih.govh-brs.de The scavenging of these radicals by an antioxidant leads to a decrease in absorbance. h-brs.de
The table below provides a summary of common antioxidant assays.
| Assay | Mechanism |
| ORAC | Hydrogen Atom Transfer (HAT) nih.gov |
| HORAC | Hydrogen Atom Transfer (HAT) nih.gov |
| TRAP | Hydrogen Atom Transfer (HAT) nih.gov |
| TOSC | Hydrogen Atom Transfer (HAT) nih.gov |
| CUPRAC | Single Electron Transfer (SET) nih.gov |
| FRAP | Single Electron Transfer (SET) nih.gov |
| Folin-Ciocalteu | Single Electron Transfer (SET) nih.gov |
| ABTS | Mixed HAT and SET nih.gov |
| DPPH | Mixed HAT and SET nih.gov |
In Vivo Preclinical Study Methodologies
In vivo studies using animal models are crucial for evaluating the efficacy and physiological effects of a compound in a whole organism. Murine models are frequently employed due to their genetic and physiological similarities to humans.
Cancer Xenograft: This model involves the implantation of human tumor cells into immunocompromised mice. It is a standard model for evaluating the anti-cancer activity of new compounds.
Acute Lung Injury: This can be induced by various stimuli, including LPS, leading to inflammation and damage to the lung tissue.
Ulcerative Colitis: Chemically induced models, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model, are commonly used to mimic the chronic inflammation of the colon seen in ulcerative colitis. irjournal.orgmdpi.cominnoserlaboratories.com These models are characterized by weight loss, diarrhea, and intestinal inflammation. mdpi.cominnoserlaboratories.com
Acute Liver Injury: The co-administration of D-galactosamine (GalN) and LPS in mice induces acute liver failure with elevated levels of TNF-α, mimicking human liver damage. nih.gov This model is used to assess the hepatoprotective effects of compounds. For instance, studies on indoline derivatives have shown a reduction in liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), as well as decreased apoptosis in this model. nih.gov
Inflammation in both the central nervous system (CNS) and peripheral tissues is a hallmark of many diseases. The measurement of cytokine levels in these tissues provides valuable information about the inflammatory state and the effects of a therapeutic intervention.
Brain and Peripheral Tissues: Cytokine levels, particularly IL-6, can be measured in brain tissue and cerebrospinal fluid to assess neuroinflammation. nih.govfrontiersin.orgnih.gov Elevated IL-6 in the CNS is associated with neurodegenerative diseases and can exacerbate neuroinflammation. frontiersin.org In peripheral tissues, such as the liver, the levels of cytokines like TNF-α and IL-6 are measured to quantify the extent of inflammation in models of acute liver injury. nih.gov In stroke models, an early increase in intrathecal IL-6 has been shown to correlate with the size of the brain lesion. nih.gov Similarly, in ischemic stroke, elevated levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are associated with memory deficits and neurodegeneration. mdpi.com
Future Directions and Research Perspectives
Structural Modification for Enhanced Therapeutic Index and Reduced Side Effects
A primary focus of future research will be the strategic structural modification of Indolin-6-OL derivatives to enhance their therapeutic index—maximizing efficacy while minimizing off-target effects and toxicity. This involves a detailed exploration of structure-activity relationships (SAR) to identify key pharmacophoric features and molecular properties that govern biological activity.
Key strategies for structural modification include:
Substitution Pattern Analysis: Systematic variation of substituents on the indoline (B122111) ring and its side chains can significantly impact potency and selectivity. For instance, the introduction of specific functional groups can modulate lipophilicity, influencing cell permeability and bioavailability.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties and reduce metabolic liabilities without compromising the desired biological activity.
Conformational Restriction: Introducing conformational constraints into the molecular structure can lock the molecule into a bioactive conformation, thereby increasing affinity for the target and reducing interactions with off-target proteins.
These modifications aim to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound derivatives, leading to the development of safer and more effective drug candidates.
Exploration of Novel Mechanisms of Action and Biological Targets
While much of the current research on this compound derivatives has focused on their role as inhibitors of enzymes like NADPH Oxidase 2 (NOX2), future investigations will aim to uncover novel mechanisms of action and identify new biological targets. This expansion of scope could reveal untapped therapeutic opportunities for this class of compounds.
Areas of exploration for novel mechanisms include:
Multi-target Drug Design: Developing derivatives that can simultaneously modulate multiple biological targets involved in a disease pathway. This polypharmacological approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Target Deconvolution: For derivatives that exhibit promising activity in phenotypic screens, identifying the specific molecular targets responsible for their effects is crucial. This can be achieved through techniques such as chemical proteomics and genetic screening.
Modulation of Signaling Pathways: Investigating the impact of this compound derivatives on various cellular signaling pathways implicated in disease pathogenesis, beyond their direct enzymatic inhibition.
The identification of new biological targets will not only broaden the therapeutic applications of this compound derivatives but also provide deeper insights into the underlying mechanisms of various diseases.
Development of Targeted Therapeutic Agents and Personalized Medicine Approaches
The heterogeneity of many diseases, particularly cancer, necessitates the development of targeted therapies and personalized medicine strategies. Future research on this compound derivatives will likely focus on tailoring treatments to the specific molecular characteristics of an individual's disease.
Key aspects of this approach include:
Biomarker Discovery: Identifying predictive biomarkers that can help identify patient populations most likely to respond to treatment with specific this compound derivatives. These biomarkers could be genetic mutations, protein expression levels, or other molecular signatures.
Theranostic Agents: Designing this compound derivatives that combine therapeutic and diagnostic functionalities. Such agents could be used to visualize the target, monitor treatment response, and deliver the therapeutic payload in a targeted manner.
Combination Therapies: Exploring the synergistic effects of combining this compound derivatives with other therapeutic agents to enhance efficacy and overcome drug resistance.
Personalized medicine approaches hold the promise of delivering more effective and less toxic treatments by matching the right drug to the right patient at the right time.
Clinical Translation Potential of this compound Derivatives
Ultimately, the success of any drug discovery program is measured by its ability to translate promising preclinical findings into clinically effective therapies. The future of this compound research will heavily depend on the successful clinical development of its derivatives.
Challenges and opportunities in clinical translation include:
Preclinical Development: Rigorous preclinical studies are essential to evaluate the safety, efficacy, and pharmacokinetic properties of lead candidates in relevant animal models of disease.
Investigational New Drug (IND)-Enabling Studies: Conducting the necessary toxicology and manufacturing studies to support an IND application and initiate clinical trials.
Clinical Trial Design: Designing well-controlled clinical trials to assess the safety and efficacy of this compound derivatives in human subjects.
The successful navigation of the clinical development pathway will be critical for bringing the therapeutic benefits of this compound derivatives to patients in need.
Integration of Advanced Computational and Experimental Methodologies for Drug Design
The synergy between computational and experimental approaches has become indispensable in modern drug discovery. Future research on this compound will increasingly rely on the integration of these methodologies to accelerate the design and optimization of new drug candidates.
Advanced methodologies to be integrated include:
Computational Modeling and Simulation: Utilizing techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics to predict the binding modes of this compound derivatives to their biological targets and to guide the design of new analogs with improved affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of this compound derivatives with their biological activities. These models can be used to predict the activity of virtual compounds and prioritize them for synthesis and testing.
Artificial Intelligence and Machine Learning: Employing AI and machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds.
By combining the predictive power of computational methods with the empirical validation of experimental techniques, researchers can streamline the drug discovery process, reducing the time and cost associated with bringing new this compound-based therapies to the clinic.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Indolin-6-OL with high purity for initial pharmacological screening?
- Methodological Answer : Follow multi-step protocols involving catalytic hydrogenation or palladium-mediated cross-coupling reactions, optimized for yield and purity. Purification should employ column chromatography (silica gel, gradient elution) and recrystallization. Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity using -NMR and -NMR spectroscopy. For reproducibility, document solvent ratios, reaction temperatures, and catalyst loadings in detail .
Q. How should researchers approach the characterization of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine spectroscopic methods (e.g., FT-IR for functional group analysis, NMR for structural elucidation) with chromatographic techniques (HPLC for purity, LC-MS for molecular weight confirmation). For novel derivatives, provide full spectral data, including -NMR coupling constants and -NMR DEPT135 results. Cross-reference with literature data for known analogs to validate assignments .
Q. What strategies are effective for conducting a systematic literature review on this compound’s biochemical interactions?
- Methodological Answer : Use Boolean search terms in academic databases (e.g., PubMed, Web of Science) with filters for peer-reviewed articles (2000–2025). Include terms like “this compound AND kinase inhibition” or “this compound AND pharmacokinetics.” Screen abstracts for relevance, prioritize studies with in vitro/in vivo data, and exclude non-academic sources (e.g., patents, commercial websites). Track citations using tools like Zotero or Mendeley .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy in cancer cell lines while minimizing off-target effects?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate across multiple cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Measure viability via MTT assays and validate specificity using siRNA knockdown of target kinases. Statistical analysis should include IC calculations (nonlinear regression) and ANOVA for inter-group comparisons .
Q. What analytical frameworks are suitable for resolving contradictions in reported binding affinities of this compound across different kinase assays?
- Methodological Answer : Conduct meta-analyses comparing assay conditions (e.g., ATP concentrations, incubation times). Use surface plasmon resonance (SPR) to measure real-time binding kinetics (, , ) under standardized buffer conditions. Cross-validate findings with molecular docking simulations (AutoDock Vina) to identify structural determinants of affinity variations .
Q. How should researchers optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer : Test co-solvents (e.g., DMSO/PEG-400 mixtures) and pH-adjusted buffers (pH 4–9) via shake-flask solubility assays. Assess stability in plasma (37°C, 24 hrs) using LC-MS quantification. For in vivo studies, employ lipid-based nanoformulations to enhance bioavailability. Document degradation products and half-life () under physiological conditions .
Q. What statistical approaches are recommended for analyzing heterogeneous data from high-throughput screening of this compound derivatives?
- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality and cluster compounds by activity profiles. Use machine learning models (e.g., random forest) to predict structure-activity relationships (SAR). Address batch effects via normalization (e.g., Z-score transformation) and validate hits in secondary assays with stringent significance thresholds (e.g., ) .
Methodological Best Practices
- Data Reprodubility : Replicate key experiments across independent labs, sharing raw data (e.g., NMR spectra, chromatograms) as supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : When contradictory data arise, validate methods (e.g., reagent lot numbers, instrument calibration) and consult open-access repositories (e.g., PubChem BioAssay) for cross-comparison .
- Collaborative Workflows : Use platforms like GitHub for version control of synthetic protocols or electronic lab notebooks (ELNs) for real-time data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
